molecular formula C13H22N2OS2 B2753855 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide CAS No. 1444644-12-5

4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide

Cat. No. B2753855
CAS RN: 1444644-12-5
M. Wt: 286.45
InChI Key: QXXKIZURFSUTOA-UHFFFAOYSA-N
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Description

4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential pharmacological effects. This compound is a potent stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. In

Mechanism of Action

4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 exerts its pharmacological effects by stimulating the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in the regulation of smooth muscle relaxation, platelet aggregation, and vascular tone. By increasing the levels of cGMP, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved pulmonary hemodynamics.
Biochemical and Physiological Effects
4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. In addition to its vasodilatory effects, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to inhibit platelet aggregation and reduce inflammation. This compound has also been shown to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo. Additionally, the synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 can be challenging, and the compound is relatively expensive compared to other pharmacological agents.

Future Directions

There are several potential future directions for research on 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. One area of interest is the development of more stable analogs of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 that can be used in vivo. Another area of interest is the investigation of the potential therapeutic effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 in other conditions, such as heart failure and stroke. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272.

Synthesis Methods

The synthesis of 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 involves the reaction of tert-butyl thiol with 3-bromo-1-propanol to give tert-butyl 3-bromopropyl sulfide. This intermediate is then reacted with 3-cyanothiolan-3-amine to give the desired product, 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272. The synthesis of this compound has been extensively studied, and various modifications have been made to optimize the yield and purity of the final product.

Scientific Research Applications

4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been extensively studied for its potential pharmacological effects. One of the main applications of this compound is in the treatment of pulmonary arterial hypertension (PAH). PAH is a condition characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure and death. 4-(tert-butylsulfanyl)-N-(3-cyanothiolan-3-yl)butanamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.

properties

IUPAC Name

4-tert-butylsulfanyl-N-(3-cyanothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS2/c1-12(2,3)18-7-4-5-11(16)15-13(9-14)6-8-17-10-13/h4-8,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKIZURFSUTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCC(=O)NC1(CCSC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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